1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a 1,2,3-triazole ring substituted with a 2-fluoroethyl group and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the 2-fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a 2-fluoroethyl group.
Attachment of the pyrrolidinyl moiety: This can be done through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2-fluoroethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,2,3-triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- **1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a 2-fluoroethyl group and a pyrrolidinyl moiety, which can impart distinct chemical and biological properties. Its aldehyde functionality also allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXFAKCAZWSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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